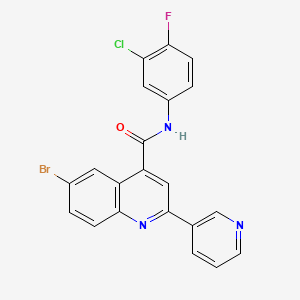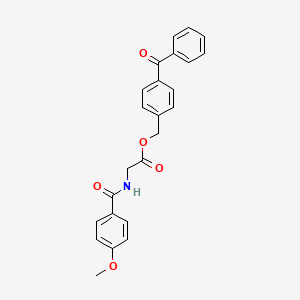![molecular formula C17H15BrN4OS B3608762 N-(3-bromophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3608762.png)
N-(3-bromophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMTA and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of BMTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the growth and survival of fungal, bacterial, and cancer cells. BMTA has been shown to inhibit the activity of chitin synthase, which is responsible for the synthesis of chitin, a key component of fungal cell walls. BMTA has also been shown to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and transcription in cancer cells.
Biochemical and Physiological Effects
BMTA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMTA has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics and other antimicrobial agents. In addition, BMTA has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BMTA has several advantages for lab experiments. It is easy to synthesize and has been shown to have high purity and high yield. BMTA is also stable under a wide range of conditions, making it easy to store and transport. However, BMTA has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in some research projects. In addition, BMTA has limited solubility in water, which may make it difficult to use in some experimental protocols.
Orientations Futures
There are several future directions for research on BMTA. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of BMTA for use in clinical trials, with a focus on its potential applications in the treatment of fungal and bacterial infections and cancer. In addition, research on the mechanism of action of BMTA could lead to the development of new drugs that target key enzymes and proteins in fungal, bacterial, and cancer cells. Finally, research on the biochemical and physiological effects of BMTA could lead to the development of new treatments for inflammatory diseases.
Applications De Recherche Scientifique
BMTA has been extensively studied for its potential applications in scientific research. It has been shown to have antifungal, antibacterial, and anticancer properties. BMTA has been tested against various fungal strains and has been found to be effective against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. BMTA has also been tested against various bacterial strains and has been found to be effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, BMTA has been shown to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS/c1-11-5-7-12(8-6-11)16-20-17(22-21-16)24-10-15(23)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXEGTZFSUTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-({[6-bromo-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3608684.png)
![6-bromo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608693.png)
![6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608699.png)
![4-nitrophenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3608711.png)
![2-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3608713.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 3-(acetylamino)benzoate](/img/structure/B3608724.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3608729.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3608755.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3608757.png)
![4,4,6,8-tetramethyl-5-(3-pyridinylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3608764.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3608766.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B3608773.png)